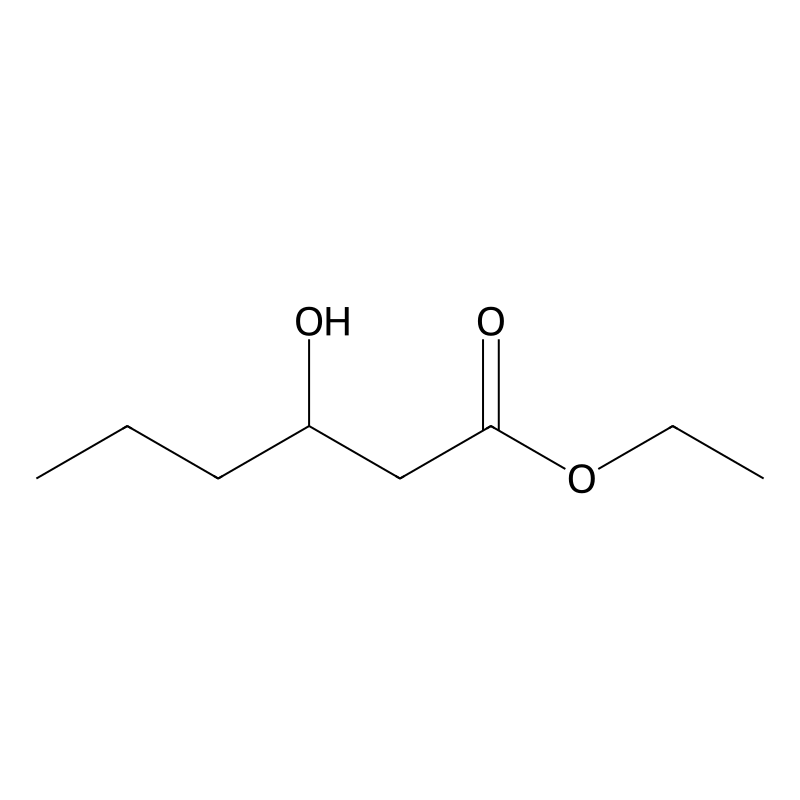

Ethyl 3-hydroxyhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Natural Occurrence and Production of Ethyl 3-hydroxyhexanoate

Ethyl 3-hydroxyhexanoate is a naturally occurring compound found in various fruits, including mangoes (Mangifera indica) and papayas (Carica papaya) []. Additionally, the yeast Saccharomyces cerevisiae has been identified as a source of this ester through its metabolic processes [].

Function of Ethyl 3-hydroxyhexanoate in Scientific Research

While the specific function of ethyl 3-hydroxyhexanoate in the natural world remains under investigation, it has gained interest in scientific research for several potential applications:

Flavor and Fragrance Research

Due to its fruity odor profile described as grape, green, citrus, and sweet [], ethyl 3-hydroxyhexanoate is used in research to understand the perception and characterization of flavors and fragrances [, ]. Scientists can employ it as a reference standard or an odorant of interest in studies exploring flavor and fragrance profiles of various products.

Biological Activity Studies

Some research suggests that ethyl 3-hydroxyhexanoate might possess biological activities, although the specific mechanisms and applications are still being explored. For instance, a study investigating the anti-inflammatory properties of certain mango peel extracts identified ethyl 3-hydroxyhexanoate as one of the potential bioactive components [].

Ethyl 3-hydroxyhexanoate is an organic compound classified as a fatty acid ester, specifically the ethyl ester of 3-hydroxyhexanoic acid. Its molecular formula is , and it has a molecular weight of approximately 160.21 g/mol . This compound exists as a colorless to almost colorless clear liquid at room temperature, with a boiling point of around 92 °C under reduced pressure and a flash point of 94 °C . Ethyl 3-hydroxyhexanoate is known for its pleasant aroma and is often used in flavoring and fragrance applications.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield 3-hydroxyhexanoic acid and ethanol.

- Transesterification: It can react with alcohols to produce different esters, which is useful in biodiesel production.

- Esterification: It can be synthesized from the reaction between 3-hydroxyhexanoic acid and ethanol, facilitated by an acid catalyst .

Ethyl 3-hydroxyhexanoate exhibits biological activities that may influence various metabolic pathways. It belongs to the class of beta-hydroxy acids, which are known for their roles in skin care products due to their exfoliating properties. Additionally, studies have indicated potential antimicrobial activity against certain bacteria, making it a candidate for further research in pharmaceutical applications .

The synthesis of ethyl 3-hydroxyhexanoate can be achieved through several methods:

- Esterification: The most common method involves the reaction of 3-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:

- Transesterification: This method involves reacting another ester with ethanol, which can be useful for producing biodiesel-like compounds .

Ethyl 3-hydroxyhexanoate finds applications across various industries:

- Flavoring and Fragrance: It is used in food products and perfumes due to its pleasant scent.

- Cosmetics: Its exfoliating properties make it suitable for skin care formulations.

- Pharmaceuticals: Potential uses in antimicrobial formulations are being explored .

Research on the interactions of ethyl 3-hydroxyhexanoate with biological systems is limited but suggests that it may interact with metabolic pathways related to fatty acid metabolism. Further studies are needed to elucidate its full biological activity and potential therapeutic effects. Additionally, the compound's safety profile indicates that it is not classified as hazardous under normal handling conditions .

Several compounds share structural similarities with ethyl 3-hydroxyhexanoate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (R)-3-hydroxyhexanoate | C8H16O3 | Enantiomer with specific stereochemistry |

| Ethyl (S)-3-hydroxyhexanoate | C8H16O3 | Enantiomer differing in stereochemical configuration |

| Ethyl hexanoate | C8H16O2 | Simple ester without the hydroxyl group |

| Butyl 3-hydroxybutyrate | C8H16O4 | Contains two hydroxyl groups |

Ethyl 3-hydroxyhexanoate's unique hydroxyl group at the third carbon differentiates it from other esters like ethyl hexanoate, which lacks this functional group. This hydroxyl group contributes to its biological activity and potential applications in cosmetics and pharmaceuticals .

Conventional Esterification Approaches

Fischer esterification represents the most established method for synthesizing ethyl 3-hydroxyhexanoate through direct condensation of 3-hydroxyhexanoic acid with ethanol [19]. This acid-catalyzed reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid is activated by protonation of the carbonyl oxygen, making it more electrophilic [20] [21]. The reaction typically employs sulfuric acid or para-toluenesulfonic acid as catalysts, with temperatures ranging from 60 to 110 degrees Celsius and reaction times extending from 1 to 10 hours [20] [23].

The mechanism involves five distinct steps: initial protonation of the carbonyl oxygen to form a resonance-stabilized carbocation, nucleophilic attack by ethanol, proton transfer to create a good leaving group, elimination of water to form a pi bond, and final deprotonation to yield the ester product [24] [25] [26]. The equilibrium nature of this reaction necessitates strategies to drive completion, including excess alcohol usage, water removal through Dean-Stark distillation, or continuous removal of the ester product [19] [21].

Lewis acid catalysts have emerged as effective alternatives to traditional Bronsted acids for esterification reactions [35]. Zinc-based catalysts, particularly zinc chloride and zinc acetate, demonstrate remarkable efficacy in fatty acid esterification with conversions reaching 87% under optimized conditions [33] [38]. These catalysts offer the advantage of recyclability, as they can be recovered as insoluble zinc carboxylates and reused multiple times without significant activity loss [33].

Bismuth-containing solid acid catalysts, derived from bismuth trioxide, have shown promising results for esterification reactions [36]. At 140 degrees Celsius with a methanol to fatty acid molar ratio of 2:1 and 5 weight percent catalyst loading, conversions up to 87% were achieved after 2 hours [36]. The actual catalytic species are layered bismuth carboxylates formed in situ, which maintain activity for at least four consecutive reaction cycles [36].

Table 1: Comparison of Conventional Esterification Methods

| Method | Temperature (°C) | Reaction Time | Catalyst | Conversion (%) | Key Advantages |

|---|---|---|---|---|---|

| Fischer Esterification | 60-110 | 1-10 hours | H₂SO₄, p-TsOH | 70-95 | Simple, well-established |

| Zinc-Catalyzed | 140 | 2 hours | ZnCl₂, Zn(OAc)₂ | 87 | Recyclable catalyst |

| Bismuth-Catalyzed | 140 | 2 hours | Bi₂O₃ | 87 | Solid catalyst, recyclable |

Biocatalytic Production Using Immobilized Enzyme Systems

Biocatalytic approaches for ethyl 3-hydroxyhexanoate synthesis focus primarily on the asymmetric reduction of ethyl 3-oxohexanoate using ketoreductases and dehydrogenases [7] [13]. Two prominent enzyme systems have been developed: a thermophilic 3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus HB27 (TtHBDH) for producing the S-enantiomer, and an R-specific ketoreductase from Lactobacillus kefir (LkKRED) for the R-enantiomer [7] [13].

The TtHBDH enzyme system utilizes NADH as a cofactor and operates optimally at temperatures between 50 to 70 degrees Celsius due to its thermophilic origin [7] [43]. Immobilization on macroporous agarose beads functionalized with glyoxyl groups, followed by coating with branched polyethyleneimine, creates self-sufficient heterogeneous biocatalysts that do not require external cofactor addition [7] [13]. The immobilized enzyme exhibits enhanced thermal stability, maintaining activity for extended periods even at elevated temperatures [43].

The LkKRED system employs NADPH as a cofactor and demonstrates optimal activity at 37 to 45 degrees Celsius [7] [13]. Immobilization on agarose beads activated with cobalt chelates and epoxy groups allows for selective enzyme orientation through histidine-tag interactions [13]. Coating with polyallylamine maintains enzyme activity while enabling cofactor co-immobilization [13].

Kinetic characterization reveals that immobilization results in decreased apparent turnover numbers compared to free enzymes, with TtHBDH showing a 25-fold reduction and LkKRED exhibiting an 83-fold decrease [13]. However, the apparent Michaelis-Menten constants are altered differently for each system, with TtHBDH showing decreased values while LkKRED demonstrates increased substrate requirements due to mass transfer limitations [13].

Both enzyme systems achieve excellent stereoselectivity with enantiomeric excess values exceeding 99% and demonstrate remarkable operational stability over 21 days of continuous operation [7] [13]. Total turnover numbers reach 9.3 × 10⁵ for LkKRED and 2.7 × 10⁴ for NADPH under continuous flow conditions [7] [13].

Table 2: Immobilized Enzyme System Performance

| Enzyme System | Cofactor | Temperature (°C) | Stereoselectivity | Operational Stability | Turnover Number |

|---|---|---|---|---|---|

| TtHBDH | NADH | 50-70 | S-selective (>99% ee) | 21 days continuous | 25-fold lower than free |

| LkKRED | NADPH | 37-45 | R-selective (>99% ee) | 21 days continuous | 83-fold lower than free |

Continuous Flow Reactor Optimization for Industrial Synthesis

Continuous flow reactor technology has emerged as a powerful tool for intensifying esterification processes, offering advantages in heat and mass transfer, reaction control, and process efficiency [27] [31]. Packed bed reactors loaded with immobilized biocatalysts represent the most successful implementation for ethyl 3-hydroxyhexanoate synthesis [7] [13].

Two distinct packed bed reactor configurations have been optimized for the biocatalytic production of enantiomerically pure ethyl 3-hydroxyhexanoate [7] [13]. The S-selective reactor employs 1 gram of TtHBDH immobilized catalyst in a 1.4 milliliter reactor volume, operating at 50 degrees Celsius with a flow rate of 0.05 milliliters per minute [13]. This configuration achieves conversions exceeding 95% with a space-time yield of 49.5 grams per liter per hour [13].

The R-selective reactor utilizes 0.5 grams of LkKRED immobilized catalyst in a 0.7 milliliter reactor volume, operating under similar flow conditions [13]. Due to the higher catalytic efficiency of LkKRED, this smaller reactor achieves 100% conversion with a superior space-time yield of 55 grams per liter per hour [13]. The residence times are optimized at 28 minutes for the TtHBDH system and 14 minutes for the LkKRED system [13].

Helical microreactors have demonstrated significant potential for direct esterification reactions [31]. A 10-meter long helical microchannel with 0.5 millimeter diameter and 3.925 milliliter active volume achieved 89% conversion for long-chain alkyl acrylate synthesis in just 300 seconds at 110 degrees Celsius [31]. The helical configuration enhances mixing through secondary flow patterns, improving mass transfer and reaction efficiency [31].

Comparative studies between continuous stirred tank reactors and plug flow reactors reveal that plug flow configurations generally provide superior performance for esterification reactions [27]. For a reactor volume of 7.9 cubic meters and residence time of 36 minutes, plug flow reactors achieve conversions ranging from 65.9% to 28.8% depending on feed rates, compared to 63.6% to 28.9% for continuous stirred tank reactors under identical conditions [27].

Table 3: Continuous Flow Reactor Performance Parameters

| Reactor Type | Volume | Flow Rate | Space-Time Yield (g L⁻¹ h⁻¹) | Conversion (%) | Residence Time |

|---|---|---|---|---|---|

| Packed Bed (TtHBDH) | 1.4 mL | 0.05 mL/min | 49.5 | ≥95 | 28 minutes |

| Packed Bed (LkKRED) | 0.7 mL | 0.05 mL/min | 55 | 100 | 14 minutes |

| Helical Microreactor | 3.925 mL | 0.01-0.2 mL/min | Not reported | 89 | 300 seconds |

Green Chemistry Approaches in β-Hydroxy Ester Synthesis

Green chemistry principles have been increasingly integrated into β-hydroxy ester synthesis to reduce environmental impact and improve sustainability [14] [15]. The replacement of traditional organic solvents with bio-based alternatives represents a significant advancement in this field [14]. Glycerol has emerged as an effective green solvent for the reduction of β-keto esters using sodium borohydride, demonstrating superior efficiency compared to conventional methanol-based systems [14].

Self-sufficient biocatalytic systems represent a paradigm shift toward sustainable ester synthesis [7] [18]. These systems eliminate the need for external cofactor addition by incorporating cofactor recycling mechanisms directly into the immobilized catalyst structure [7] [13]. The cationic polymer coating strategy enables co-immobilization of NAD(P)H cofactors, creating truly self-sufficient heterogeneous biocatalysts that operate with 2-propanol as the sole ancillary electron donor [7] [18].

Atom-efficient synthetic methodologies have been developed using N-heterocyclic carbene catalysis for the synthesis of α-amino-β-keto ester precursors [17]. This approach achieves high atom economy by utilizing cross-coupling reactions between aldehydes and α-imino esters, leading to moderate to good yields with minimal waste generation [17]. The reaction proceeds under thermodynamic control, providing excellent selectivity for the desired products [17].

Solvent-free esterification processes have gained prominence as environmentally benign alternatives to traditional methods [33] [38]. Zinc-catalyzed esterification of fatty acids with alcohols proceeds efficiently without organic solvents, utilizing the gradual and selective removal of water to drive the reaction to completion [33]. This approach eliminates volatile organic compound emissions while simplifying product purification and catalyst recovery [33].

The development of recyclable metal catalysts addresses the sustainability challenge of catalyst consumption in large-scale processes [33] [36]. Zinc carboxylate catalysts can be recovered quantitatively after reaction completion due to their insolubility in the ester product, enabling multiple reuse cycles without significant activity loss [33]. Similarly, bismuth-based solid catalysts demonstrate excellent recyclability over four consecutive reaction cycles while maintaining catalytic performance [36].

Table 4: Green Chemistry Sustainability Metrics

| Green Approach | Sustainability Feature | Environmental Benefit | Energy Efficiency | Industrial Viability |

|---|---|---|---|---|

| Glycerol Solvent | Renewable solvent source | Bio-based replacement | Moderate improvement | Medium |

| Self-Sufficient Biocatalysts | Cofactor recycling | Reduced cofactor consumption | High efficiency | High |

| Atom-Efficient Catalysis | High atom economy | Minimal waste generation | Mild conditions | Medium |

| Solvent-Free Methods | No organic solvents | Reduced emissions | High efficiency | High |

| Recyclable Catalysts | Catalyst recovery | Lower consumption | Moderate improvement | High |

Ethyl 3-hydroxyhexanoate exhibits well-defined thermodynamic properties that are characteristic of medium-chain aliphatic esters. The compound demonstrates variable boiling points depending on pressure conditions, with experimental values of 90-92°C at 14 mmHg (1.9 kPa) [1] [2] [3] [4] and 92°C at 1.9 kPa [4] [5]. Under atmospheric pressure conditions, computational estimates using the Adapted Stein & Brown method predict a significantly higher boiling point of 226.30°C [6], indicating substantial pressure dependence of the vapor-liquid equilibrium.

The vapor pressure characteristics of ethyl 3-hydroxyhexanoate show relatively low volatility at ambient conditions. At 25°C, the estimated vapor pressure is 0.0147 mmHg (1.96 Pa) [6], calculated using Antoine and Grain estimation methods. This low vapor pressure is consistent with the compound's moderate molecular weight of 160.21 g/mol [1] [7] [8] and the presence of hydrogen bonding capability through the hydroxyl functional group.

Enthalpy of vaporization measurements provide insight into the intermolecular forces present in the liquid phase. NIST data reports a value of 61.9 ± 0.6 kJ/mol [9], determined using correlation gas chromatography over the temperature range of 363 to 393 K. This relatively high enthalpy of vaporization reflects the energy required to overcome hydrogen bonding interactions between molecules in the liquid state.

The flash point of ethyl 3-hydroxyhexanoate is consistently reported as 94°C (202°F) [1] [2] [4] [10], indicating moderate fire hazard characteristics typical of organic esters. The thermal stability of the compound extends well beyond this temperature, with thermal decomposition generally not occurring until temperatures exceed 200°C under normal atmospheric conditions.

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point (14 mmHg) | 90-92°C | Experimental [1] [2] [3] |

| Boiling Point (1.9 kPa) | 92°C | TCI Chemicals [4] |

| Boiling Point (760 mmHg, estimated) | 226.30°C | EPI System [6] |

| Vapor Pressure (25°C) | 0.0147 mmHg (1.96 Pa) | EPI Estimation [6] |

| Enthalpy of Vaporization | 61.9 ± 0.6 kJ/mol | NIST/CGC [9] |

| Flash Point | 94°C (202°F) | Multiple sources [1] [2] [4] |

Solubility Characteristics and Partition Coefficients

The solubility profile of ethyl 3-hydroxyhexanoate reflects its dual hydrophilic-lipophilic character, arising from the presence of both polar hydroxyl and ester functional groups alongside a moderate-length aliphatic chain. Water solubility data show considerable variation between estimation methods, with values ranging from 17,480 mg/L (1.748 × 10⁴ mg/L) [6] using the WSKOW estimation method to 38.3 g/L [11] [12] according to ALOGPS calculations. Both values indicate moderate water solubility, substantially higher than purely aliphatic esters of similar molecular weight.

Partition coefficient determinations provide critical insight into the compound's distribution behavior between aqueous and organic phases. The logarithm of the octanol-water partition coefficient (log P) has been reported as 1.04 [1] and 1.32 [11] [12] by different computational methods. These values suggest moderate lipophilicity, indicating the compound will partition preferentially into organic phases while maintaining sufficient water solubility for biological and environmental processes.

Solvent compatibility studies demonstrate selective solubility patterns characteristic of polar organic compounds. Ethyl 3-hydroxyhexanoate shows complete solubility in alcohols [13] [14], reflecting favorable hydrogen bonding interactions between the hydroxyl groups. Conversely, the compound is insoluble in non-polar oils [13] [14], indicating insufficient van der Waals interactions to overcome the energetic penalty of disrupting oil structure.

The Henry's Law constant calculations provide insight into air-water partitioning behavior. EPI System estimates yield values of 2.64 × 10⁻⁸ atm·m³/mol (Bond Method) and 1.20 × 10⁻⁸ atm·m³/mol (Group Method) [6], indicating low volatility from aqueous solutions and suggesting minimal atmospheric transport potential under environmental conditions.

| Solubility Parameter | Value | Method/Source |

|---|---|---|

| Water Solubility (25°C) | 17,480 mg/L | EPI System [6] |

| Water Solubility (alternative) | 38.3 g/L | ALOGPS [11] [12] |

| Log P (octanol-water) | 1.04 | ChemicalBook [1] |

| Log P (alternative) | 1.32 | ALOGPS [11] |

| Alcohol Solubility | Soluble | Aurochemicals [13] |

| Oil Solubility | Insoluble | Aurochemicals [13] |

| Henry's Law Constant | 2.64 × 10⁻⁸ atm·m³/mol | EPI System [6] |

Surface Activity and Colloidal Behavior

Ethyl 3-hydroxyhexanoate exhibits limited surface activity due to its molecular structure, which lacks the pronounced amphiphilic character required for significant interfacial tension reduction. The compound possesses a moderate hydrophobic tail (hexyl chain) and limited hydrophilic head group (hydroxyl and ester functionalities), resulting in an insufficient hydrophobic-hydrophilic balance for effective surfactant behavior.

Critical micelle concentration (CMC) determination is not applicable to ethyl 3-hydroxyhexanoate, as the compound does not possess the structural requirements for micelle formation. The relatively short aliphatic chain and moderate polarity prevent the cooperative self-assembly processes characteristic of true surfactant molecules. Comparative analysis with established surfactant structure-activity relationships confirms that micelle formation is unlikely under normal concentration ranges.

Surface tension measurements for ethyl 3-hydroxyhexanoate have not been extensively documented in the literature, likely due to the compound's limited surface activity. Based on molecular structure analysis, the compound would be expected to produce minimal surface tension depression compared to water, with effects primarily attributed to disruption of water's hydrogen bonding network rather than true surface activity.

Adsorption behavior at air-water and oil-water interfaces would be expected to follow Langmuir-type isotherms at low concentrations, with weak adsorption due to the compound's intermediate polarity. The presence of the hydroxyl group provides some anchoring capability at polar interfaces, while the aliphatic portion contributes modest hydrophobic interactions.

Interfacial tension reduction between aqueous and organic phases would be minimal, as the compound lacks the strongly amphiphilic character required for significant interfacial activity. Any observed effects would primarily result from preferential partitioning rather than true interfacial adsorption and orientation.

| Surface Property | Assessment | Basis |

|---|---|---|

| Surface Activity | Low | Insufficient amphiphilic balance |

| CMC | Not applicable | Non-surfactant structure |

| Micelle Formation | Unlikely | Inadequate hydrophobic chain length |

| Interfacial Tension Reduction | Minimal | Limited amphiphilic character |

| Surface Adsorption | Weak | Moderate polarity only |

Stability Under Various Environmental Conditions

The environmental stability of ethyl 3-hydroxyhexanoate is governed by the inherent reactivity of the ester functional group and the presence of the β-hydroxyl substituent, which influences both chemical and thermal stability profiles. Under appropriate storage conditions, the compound demonstrates good chemical stability with recommended storage at room temperature in sealed, dry conditions [1] [15].

Temperature stability assessments indicate that ethyl 3-hydroxyhexanoate remains chemically stable at ambient temperatures, with manufacturers recommending storage below 15°C in cool, dark locations [16] [17] for optimal preservation. The compound exhibits thermal stability up to approximately 200°C under inert conditions, beyond which thermal decomposition becomes significant [15] [18].

Hydrolytic stability represents a primary degradation pathway for ethyl 3-hydroxyhexanoate, as with all ester compounds. The ester bond is susceptible to acid-catalyzed and base-catalyzed hydrolysis [19], yielding 3-hydroxyhexanoic acid and ethanol as degradation products. Hydrolysis rates increase substantially under elevated temperature and extreme pH conditions, with alkaline conditions generally promoting faster hydrolysis than acidic conditions.

Photochemical stability requires protection from direct light exposure, with manufacturers specifically recommending storage "away from light" [20]. While specific photodegradation pathways have not been extensively studied, the presence of the β-hydroxyl group adjacent to the carbonyl may create potential for photo-induced reactions under intense illumination.

Oxidative stability necessitates protection from strong oxidizing agents [15], which could attack both the hydroxyl group and the ester functionality. The compound should be stored away from incompatible materials including oxidizing agents, strong acids, and strong bases to prevent chemical degradation.

Atmospheric moisture sensitivity requires sealed storage conditions to prevent hydrolytic degradation. The presence of atmospheric moisture, particularly in combination with trace acids or bases, can catalyze ester hydrolysis over extended storage periods.

Thermal decomposition mechanisms for β-hydroxy esters typically involve elimination reactions yielding the corresponding α,β-unsaturated ester and water, followed by further decomposition products [21] [22]. The specific thermal decomposition temperature and products would depend on heating rate and atmospheric conditions.

| Environmental Factor | Stability Assessment | Degradation Products | Protective Measures |

|---|---|---|---|

| Temperature (ambient) | Stable | None | Room temperature storage acceptable |

| Temperature (elevated) | Stable to ~200°C | 3-hydroxyhexanoic acid + ethanol | Avoid excessive heat |

| Light exposure | Requires protection | Not specified | Store in dark conditions |

| Hydrolysis (acid/base) | Susceptible | 3-hydroxyhexanoic acid + ethanol | Maintain neutral pH |

| Oxidation | Requires protection | Various oxidation products | Avoid oxidizing agents |

| Moisture | Sensitive | Hydrolysis products | Sealed, dry storage |

| Shelf life | 24 months | Not applicable | Nitrogen atmosphere [13] |

Physical Description

XLogP3

Density

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]